

# Application Note: Quantification of Endrin Aldehyde in Biota using GC-MS/MS

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## Compound of Interest

Compound Name: *Endrin aldehyde*

Cat. No.: *B048301*

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## Introduction

**Endrin aldehyde** is a degradation product of endrin, a persistent organochlorine pesticide. Due to its toxicity and potential for bioaccumulation in the food chain, sensitive and selective methods for its quantification in biological tissues (biota) are essential for environmental monitoring and food safety assessment. This application note provides a detailed protocol for the determination of **endrin aldehyde** in biota, specifically fish tissue, using Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS). The method described utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by GC-MS/MS analysis, ensuring high sensitivity and selectivity for the target analyte.

## Experimental Protocols

This section details the complete workflow from sample preparation to final analysis for the quantification of **endrin aldehyde** in biological tissues.

### 1. Sample Preparation and Extraction (Modified QuEChERS Protocol)

The QuEChERS method has been adapted for the efficient extraction of organochlorine pesticides from fatty matrices like fish tissue.<sup>[1][2][3][4][5]</sup>

- Homogenization:

- Weigh 2-5 g of the homogenized fish tissue sample into a 50 mL polypropylene centrifuge tube.
- If the sample is dry, add an appropriate amount of ultrapure water to rehydrate it.
- Extraction:
  - Add 10 mL of acetonitrile (ACN) containing 1% acetic acid to the centrifuge tube.
  - Add an appropriate internal standard solution.
  - Seal the tube and shake it vigorously for 1 minute to ensure thorough mixing.
  - Add the QuEChERS extraction salts (e.g., 4 g  $\text{MgSO}_4$ , 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).
  - Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.
  - Centrifuge the tube at  $\geq 3000$  rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and C18 sorbent to remove fatty acids and other non-polar interferences.
  - Shake the d-SPE tube for 1 minute.
  - Centrifuge at  $\geq 3000$  rpm for 5 minutes.
  - The resulting supernatant is ready for GC-MS/MS analysis.

## 2. Instrumental Analysis: GC-MS/MS

The analysis is performed on a gas chromatograph coupled to a triple quadrupole mass spectrometer.

- GC-MS/MS Parameters: The following table outlines the typical instrumental parameters for the analysis of **endrin aldehyde**.

Parameter	Value
Gas Chromatograph	
GC System	Agilent 7890 GC or equivalent
Column	HP-5ms UI (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature	250 °C
Injection Mode	Splitless
Injection Volume	1-2 µL
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Oven Program	Initial temperature 70°C, hold for 2 min, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, hold for 10 min.
Mass Spectrometer	
MS System	Agilent 7000 series Triple Quadrupole GC/MS or equivalent
Ion Source	Electron Ionization (EI)
Ion Source Temp.	230 °C
Quadrupole Temp.	150 °C
Acquisition Mode	Multiple Reaction Monitoring (MRM)

- MRM Transitions for **Endrin Aldehyde**: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The following transitions are recommended for **endrin aldehyde**.[\[6\]](#)

Analyte	Precursor Ion (m/z)	Product Ion 1 (Quantifier) (m/z)	Collision Energy (eV)	Product Ion 2 (Qualifier) (m/z)	Collision Energy (eV)
Endrin Aldehyde	345	281	15	245	20

## Data Presentation

The following tables summarize typical quantitative data obtained using the described method.

Table 1: Method Validation Data

This table presents typical method performance characteristics for the quantification of **endrin aldehyde** in fish tissue.

Parameter	Result
Linearity (R <sup>2</sup> )	> 0.99
Limit of Detection (LOD)	0.1 - 1.0 µg/kg
Limit of Quantification (LOQ)	0.5 - 5.0 µg/kg
Recovery	85 - 110%
Precision (RSD%)	< 15%

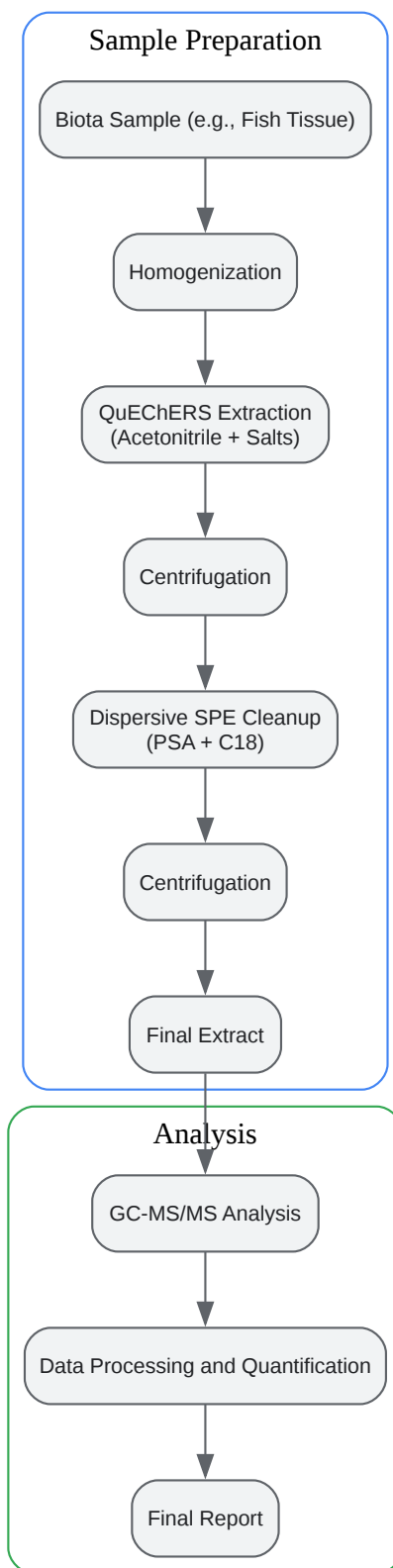
Table 2: Example Quantification of **Endrin Aldehyde** in Biota Samples

This table provides hypothetical quantification results for **endrin aldehyde** in various fish samples to illustrate the application of the method.

Sample ID	Sample Type	Endrin Aldehyde Concentration (µg/kg)
F-001	Trout	1.2
F-002	Salmon	< LOQ
F-003	Catfish	5.8
F-004	Cod	0.9

## Visualizations

The following diagram illustrates the experimental workflow for the quantification of **endrin aldehyde** in biota.



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Caption: Experimental workflow for **endrin aldehyde** analysis.

## Conclusion

The described GC-MS/MS method using a modified QuEChERS protocol provides a robust, sensitive, and reliable approach for the quantification of **endrin aldehyde** in biological tissues. The high selectivity of MRM analysis minimizes matrix interferences, ensuring accurate results. This application note serves as a comprehensive guide for researchers and scientists involved in environmental monitoring and food safety analysis.

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